(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
Preparation Methods
The synthesis of (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of an indole derivative with a piperidine derivative under specific reaction conditions. The synthetic route may include steps such as:
Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Piperidine Derivative: This can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.
Coupling Reaction: The indole and piperidine derivatives are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reaction conditions to meet production demands.
Chemical Reactions Analysis
(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:
Indole Derivatives: Compounds that contain the indole moiety, such as tryptophan and serotonin, which are known for their biological activities.
Piperidine Derivatives: Compounds that contain the piperidine ring, such as piperine and piperidine itself, which are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of the indole and piperidine moieties, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
1H-indol-6-yl-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-5-8-17(9-6-11)15(18)13-3-2-12-4-7-16-14(12)10-13/h2-4,7,10-11,16H,5-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWUSCCSCKHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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